molecular formula C5H8N2O3 B12453357 (2E)-2-(Acetamidoimino)propanoic acid

(2E)-2-(Acetamidoimino)propanoic acid

Cat. No.: B12453357
M. Wt: 144.13 g/mol
InChI Key: DTRRZDYZHCDJFI-UHFFFAOYSA-N
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Description

(2E)-2-(Acetamidoimino)propanoic acid is an organic compound characterized by the presence of an acetamidoimino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(Acetamidoimino)propanoic acid typically involves the reaction of acetamidine with an appropriate α,β-unsaturated carbonyl compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidoimino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

(2E)-2-(Acetamidoimino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-(Acetamidoimino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • (2E)-2-(Aminoimino)propanoic acid
  • (2E)-2-(Acetamido)propanoic acid
  • (2E)-2-(Acetamidoimino)butanoic acid

Comparison: (2E)-2-(Acetamidoimino)propanoic acid is unique due to its specific acetamidoimino group, which imparts distinct chemical and biological properties. Compared to (2E)-2-(Aminoimino)propanoic acid, the acetamido group provides additional hydrogen bonding capabilities, potentially enhancing its interactions with biological targets. Similarly, the propanoic acid backbone differentiates it from (2E)-2-(Acetamidoimino)butanoic acid, affecting its reactivity and solubility.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-(acetylhydrazinylidene)propanoic acid

InChI

InChI=1S/C5H8N2O3/c1-3(5(9)10)6-7-4(2)8/h1-2H3,(H,7,8)(H,9,10)

InChI Key

DTRRZDYZHCDJFI-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C)C(=O)O

Origin of Product

United States

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